Chidamide

Catalog No.
S548365
CAS No.
743420-02-2
M.F
C22H19FN4O2
M. Wt
390.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chidamide

CAS Number

743420-02-2

Product Name

Chidamide

IUPAC Name

N-(2-amino-5-fluorophenyl)-4-[(3-pyridin-3-ylprop-2-enoylamino)methyl]benzamide

Molecular Formula

C22H19FN4O2

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C22H19FN4O2/c23-18-8-9-19(24)20(12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29)

InChI Key

WXHHICFWKXDFOW-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)N

Solubility

Soluble in DMSO, not in water

Synonyms

chidamide, N-(2-amino-5-fluorobenzyl)-4-(N-(pyridine-3-acrylyl)aminomethyl)benzamide

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)N

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)N

Description

The exact mass of the compound Chidamide is 390.1492 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chidamide, also known as CS055 or HBI-8000, is a novel histone deacetylase inhibitor belonging to the benzamide class. Its chemical formula is C22H19FN4O2, with a molecular weight of 390.41 g/mol and a density of 1.379 g/cm³ . Approved in China under the trade name Epidaza, Chidamide is the first oral therapeutic drug targeting peripheral T-cell lymphoma and advanced hormone receptor-positive breast cancer, marking a significant advancement in cancer treatment as an epigenetic regulator .

As mentioned earlier, Chidamide's primary mechanism of action involves inhibiting specific HDAC enzymes. This inhibition leads to increased histone acetylation, chromatin relaxation, and altered gene expression patterns in cancer cells. These changes can suppress tumor cell proliferation, induce cell cycle arrest, and promote apoptosis (programmed cell death) [, ]. Additionally, Chidamide may enhance the immune system's ability to recognize and destroy cancer cells [].

Oncology Research

One of the most actively investigated areas of Chidamide research is its potential as an anti-cancer agent. Studies have shown that Chidamide can induce cell cycle arrest, promote apoptosis (programmed cell death), and inhibit tumor cell proliferation in various cancer cell lines [, ]. Furthermore, Chidamide has been shown to have synergistic effects when combined with other anti-cancer drugs, potentially improving treatment efficacy [].

Neurodegenerative Diseases

Chidamide's ability to regulate gene expression makes it a potential therapeutic candidate for neurodegenerative diseases like Alzheimer's disease (AD) and Parkinson's disease (PD). Studies suggest that Chidamide may improve cognitive function and alleviate neurodegeneration in animal models of these diseases []. The mechanism is thought to involve promoting neurogenesis (the growth of new neurons) and protecting against neuroinflammation.

Other Areas of Research

Chidamide is also being investigated for its potential role in other diseases, including:

  • Fibrotic diseases: Chidamide may help prevent or reverse fibrosis, a condition characterized by excessive scar tissue formation, in organs like the lungs and kidneys [].
  • Autoimmune diseases: Chidamide's immunomodulatory effects are being explored for their potential to treat autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus [].
  • Viral infections: Studies suggest that Chidamide may have antiviral properties and could be used in combination with other therapies to combat viral infections.

Chidamide functions primarily through the inhibition of specific histone deacetylase subtypes, particularly class I HDACs 1, 2, and 3, as well as class IIb HDAC 10 . By inhibiting these enzymes, Chidamide increases the acetylation levels of histones, leading to altered gene expression and modulation of various signal transduction pathways. This mechanism results in the inhibition of tumor cell cycles and induction of apoptosis .

The synthesis of Chidamide involves several key reactions:

  • Acylation Reaction: The process begins with the acylation of activated (E)-3-(pyridin-3-yl)acrylic acid using N,N’-carbonyldiimidazole and 4-(aminomethyl)benzoic acid.
  • Formation of Amide-Acid: The resultant compound is then activated by HBTU and acylated with 4-fluorobenzene-1,2-diamine to yield Chidamide.
  • Purification: The final product is purified through recrystallization methods, achieving high purity levels .

Chidamide exhibits significant biological activity against various cancer types. It has been shown to:

  • Inhibit cell proliferation and invasion in multiple myeloma cells by modulating specific metabolic pathways .
  • Induce apoptosis through modulation of apoptotic markers such as Bcl-2 and Bax .
  • Enhance immune responses by increasing the cytotoxic activity of natural killer cells and antigen-specific cytotoxic T cells .
  • Repress autophagy in tumor cells, contributing to its anti-myeloma effects when used in combination with other agents like bortezomib .

Chidamide is primarily applied in oncology for:

  • Treatment of peripheral T-cell lymphoma.
  • Management of hormone receptor-positive breast cancer.
  • Potential use in combination therapies for other solid tumors and hematological malignancies.

Clinical trials are ongoing to explore its efficacy in various cancer types, including non-small cell lung cancer and colorectal cancer .

Research has highlighted Chidamide's synergistic effects when combined with other chemotherapeutic agents:

  • Bortezomib: Enhances cytotoxicity against multiple myeloma cells by repressing autophagic degradation pathways .
  • Lenalidomide: Shows increased apoptosis rates when used in conjunction with Chidamide due to modulation of specific metabolic pathways .

These interactions suggest that Chidamide can be effectively integrated into combination therapy regimens to improve patient outcomes.

Chidamide shares similarities with other histone deacetylase inhibitors but is unique due to its subtype selectivity and oral bioavailability. Here are some comparable compounds:

Compound NameClassSelectivityApproval Status
Vorinostat (Suberoylanilide Hydroxamic Acid)Hydroxamic AcidNon-selectiveApproved for cutaneous T-cell lymphoma
RomidepsinCyclic PeptideNon-selectiveApproved for peripheral T-cell lymphoma
PanobinostatHydroxamic AcidNon-selectiveApproved for multiple myeloma

Uniqueness: Chidamide is distinguished by its selective inhibition profile targeting specific HDAC subtypes (1, 2, 3, and 10), making it a promising candidate for targeted therapies while minimizing side effects associated with non-selective HDAC inhibitors .

Chidamide (C$${22}$$H$${19}$$FN$$4$$O$$2$$), a benzamide-derived histone deacetylase inhibitor, exhibits a well-defined molecular architecture resolved through X-ray crystallography. Single-crystal studies confirm its configuration as (E)-N-(2-amino-4-fluorophenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide, resolving historical ambiguities regarding positional isomerism. The molecule features two benzene rings, one pyridine ring, and two amide bonds, with dihedral angles of 78.47° between the terminal and central benzene rings and 81.88° between the pyridine and terminal benzene rings.

Crystallographic data reveal a monoclinic space group $$P2_1$$ with unit cell parameters $$a = 8.8064(3)$$ Å, $$b = 5.1125(2)$$ Å, $$c = 20.8961(6)$$ Å, and $$\beta = 91.488(2)^\circ$$. Hydrogen bonding between N–H and carbonyl oxygen atoms (e.g., N2–H2A···O2, N3–H3A···O1) stabilizes the crystal lattice, contributing to a density of 1.379 g/cm$$^3$$. These interactions facilitate a three-dimensional network, as visualized in the cell stacking diagram along the $$b$$-axis.

Synthetic Pathways and Optimization Strategies

Chidamide synthesis employs a three-step route optimized for scalability and purity:

  • Knoevenagel Condensation: Nicotinaldehyde reacts with malonic acid in pyridine/piperidine to yield (E)-3-(pyridin-3-yl)acrylic acid.
  • Acylation: The acrylic acid is activated by $$O$$-(benzotriazol-1-yl)-$$N,N,N',N'$$-tetramethyluronium hexafluorophosphate (HBTU) and coupled with 4-(aminomethyl)benzoic acid to form intermediate (E)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzoic acid.
  • Final Coupling: HBTU-mediated acylation of 4-fluorobenzene-1,2-diamine with the intermediate produces chidamide at 57.6% overall yield.

Key optimizations include replacing unstable $$N,N'$$-carbonyldiimidazole (CDI) with HBTU, which enhances reaction stability and simplifies purification. High-performance liquid chromatography (HPLC) confirms a final purity of 99.76%, with residual solvents below International Council for Harmonisation (ICH) limits.

Table 1: Synthetic Route Optimization

ParameterCDI-Based MethodHBTU-Optimized Method
Overall Yield38%57.6%
Purity (HPLC)95–98%99.76%
Reaction StabilityLow (hygroscopic)High

Polymorphism and Crystal Form Development

Chidamide exists in two polymorphic forms:

  • Form A: Crystallized from ethanol/water (7:3 v/v), exhibiting sharp X-ray diffraction peaks at 2θ = 6.8°, 13.6°, and 20.4°.
  • Form B: Obtained via tetrahydrofuran/hexane recrystallization, with distinct peaks at 2θ = 7.2°, 14.1°, and 21.0°.

Form A demonstrates superior thermal stability, with a melting point of 218–220°C, compared to Form B (205–207°C). Differential scanning calorimetry (DSC) profiles confirm the absence of phase transitions below 200°C, validating Form A as the preferred pharmaceutical polymorph.

Analytical Validation of Synthetic Intermediates

Critical intermediates undergo rigorous characterization:

  • (E)-3-(Pyridin-3-yl)acrylic Acid:

    • HPLC Purity: ≥99.2%.
    • Nuclear Magnetic Resonance (NMR): $$^1$$H NMR (400 MHz, DMSO-$$d_6$$) δ 8.87 (s, 1H, pyridine-H), 8.56 (d, $$J = 4.8$$ Hz, 1H), 7.79 (d, $$J = 15.6$$ Hz, 1H), 7.43–7.38 (m, 1H), 6.65 (d, $$J = 15.6$$ Hz, 1H).
  • (E)-4-((3-(Pyridin-3-yl)acrylamido)methyl)benzoic Acid (A-3):

    • Mass Spectrometry: [M+H]$$^+$$ at $$m/z$$ 311.3.
    • Infrared (IR) Spectroscopy: C=O stretch at 1685 cm$$^{-1}$$, confirming amide bond formation.
  • Final Product:

    • High-Resolution Mass Spectrometry (HRMS): $$m/z$$ 390.41 (calculated for C$${22}$$H$${19}$$FN$$4$$O$$2$$).
    • X-ray Powder Diffraction (XRPD): Matches simulated pattern from single-crystal data, ensuring batch-to-batch consistency.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

390.14920402 g/mol

Monoisotopic Mass

390.14920402 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

462284YV3M

Wikipedia

Chidamide
N-(2-amino-5-fluorophenyl)-4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzamide

Dates

Modify: 2023-08-15
1: Wong JC, Guo L, Peng Z, Zhang W, Zhang N, Lai W, Zhang Z, Zhang C, Zhang X, Song S, Pan D, Xie C, Li J, Ning Z, Lu X, He Y, Chen L. Application of p21 and klf2 reporter gene assays to identify selective histone deacetylase inhibitors for cancer therapy. Bioorg Med Chem Lett. 2011 Jan 1;21(1):110-6. Epub 2010 Nov 19. PubMed PMID: 21145737.

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